Tribromoacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in alcohol, ether; slightly soluble in petroleum ether.

In water, 2.0X10+5 mg/L at 25 °C

Synonyms

Canonical SMILES

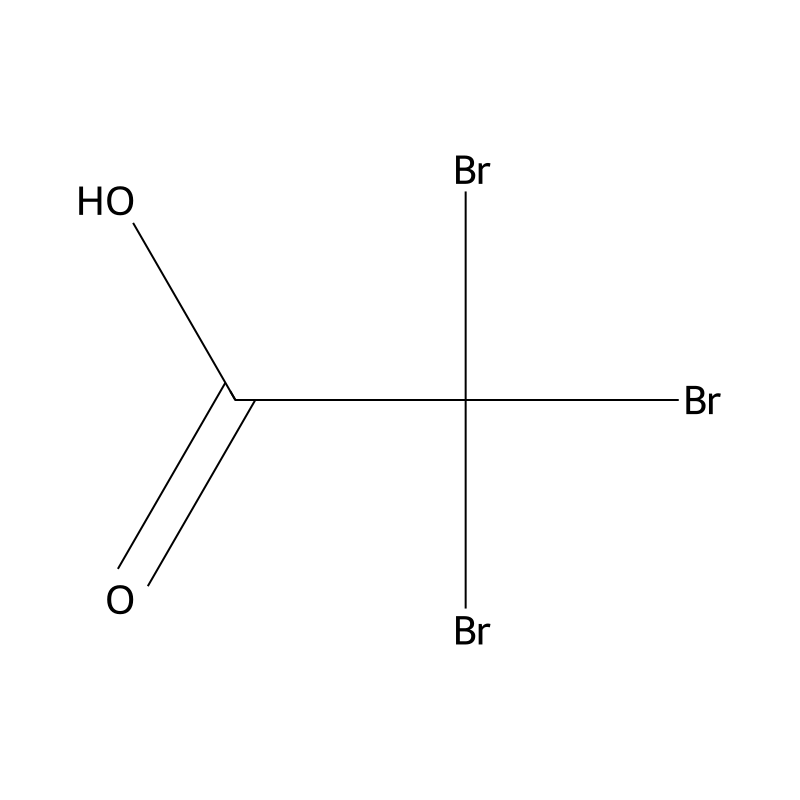

Tribromoacetic acid (TBA), a colorless, volatile liquid with the chemical formula CBr₃CO₂H, finds diverse applications in various scientific research fields [Source: National Center for Biotechnology Information, PubChem ]. Its unique properties and reactivity make it a valuable tool across several disciplines.

Analytical Chemistry

One of the primary applications of TBA lies in analytical chemistry. Due to its ability to react with specific functional groups present in various compounds, it serves as a crucial reagent for:

- Detection and identification: TBA can react with primary and secondary amines, forming corresponding bromoacetyl derivatives [Source: Santa Cruz Biotechnology, Tribromoacetic acid ]. This reaction allows scientists to identify and quantify the presence of these functional groups in a sample.

- Separation and purification: TBA can also be used in conjunction with other techniques, such as high-performance liquid chromatography (HPLC), to separate and purify specific compounds from complex mixtures [Source: Sigma-Aldrich, Tribromoacetic acid 99% ].

Organic Synthesis

TBA plays a significant role in organic synthesis, particularly in the preparation of bromoacetyl derivatives. This functionality is often crucial for further synthetic transformations, enabling the creation of complex organic molecules. Specifically, TBA is involved in the synthesis of:

- Pharmaceuticals: Bromoacetyl derivatives find application in the development of various drugs, acting as intermediates or functional groups within the final molecule [Source: American Chemical Society, Chemical Abstracts Service ].

- Fine chemicals: TBA is also used in the synthesis of various fine chemicals, including dyes, pigments, and materials with specific functionalities [Source: American Chemical Society, Chemical Abstracts Service ].

Biochemistry

The application of TBA extends to the field of biochemistry, where it aids in the study of protein structure and function. TBA can be used to:

- Probe protein interactions: By attaching a bromoacetyl group to specific amino acid residues within a protein, scientists can investigate protein-protein interactions and understand how different proteins bind to each other [Source: National Institutes of Health, National Center for Biotechnology Information ].

- Study protein function: Modifying specific residues with a bromoacetyl group can help elucidate the functional role of those residues within the protein, providing valuable insights into protein function and mechanism [Source: National Institutes of Health, National Center for Biotechnology Information ].

Tribromoacetic acid is an organic halide that features three bromine atoms attached to the acetic acid structure. It is less commonly encountered than its closely related counterparts, trichloroacetic acid and trifluoroacetic acid. The presence of bromine contributes to its unique reactivity and potential applications in various chemical processes .

- Reactions with Ketimines: Tribromoacetic acid can react with ketimines, leading to the formation of various products .

- Degradation in the Atmosphere: In vapor phase, it degrades through reactions with hydroxyl radicals, which significantly influences its environmental persistence .

- Self-Termination: The radical species derived from tribromoacetic acid can self-terminate to yield tetrabromosuccinic acid, which is unstable and decomposes further into other products .

Tribromoacetic acid can be synthesized through several methods:

- Halogenation of Acetic Acid: The most straightforward method involves the direct halogenation of acetic acid using bromine or bromine-containing reagents.

- Synthesis of Derivatives: More complex synthetic routes include the formation of tribromoacetic anhydride and subsequent reactions with other compounds .

Tribromoacetic acid finds applications in various fields:

- Chemical Synthesis: It serves as a reagent in organic synthesis, particularly in the preparation of other halogenated compounds.

- Analytical Chemistry: The compound is utilized in analytical methods for detecting halogenated species.

- Potential Antimicrobial Agent: Preliminary studies suggest it may have applications in developing antimicrobial agents due to its unique structure.

Studies on tribromoacetic acid interactions reveal its reactivity with various organic compounds. For instance, it has been shown to engage in reactions with aryl derivatives leading to the evolution of carbon dioxide . Understanding these interactions is crucial for predicting its behavior in different chemical environments.

Tribromoacetic acid shares similarities with other haloacetic acids but possesses distinct characteristics. Here’s a comparison:

| Compound | Formula | Key Features |

|---|---|---|

| Trichloroacetic Acid | CCl₃CO₂H | More commonly used; strong acidic properties |

| Trifluoroacetic Acid | CF₃CO₂H | Highly polar; used as a solvent and reagent |

| Dichloroacetic Acid | CCl₂HCO₂H | Less toxic; used in medical applications |

Uniqueness of Tribromoacetic Acid

Tribromoacetic acid is unique due to its high bromine content which imparts distinct reactivity patterns not observed in other haloacetic acids. Its potential environmental impact and specific reactivity with biological systems make it a compound of interest for further research.

Color/Form

XLogP3

Boiling Point

LogP

Melting Point

129-135 °C

UNII

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

The brominated HAAs are about 10-fold more potent than their chlorinated analogues in their ability to induce point mutations. This does not establish that they are inducing cancer by mutagenic mechanisms in vivo, but this activity will have to be taken into account as data on their carcinogenic activity become more complete.

The HAAs vary widely in their ability to induce oxidative stress and to elevate the 8-OH-dG content of nuclear DNA of the liver. This property becomes increasingly apparent with the brominated compounds. It is notable that the brominated analogues are not more potent inducers of hepatic tumors than the corresponding chlorinated HAAs. Therefore, it is doubtful that this mechanism is the most important determinant of this effect.

Vapor Pressure

Pictograms

Corrosive

Other CAS

Wikipedia

General Manufacturing Information

Haloacetic acids ... are chemical byproducts of chlorination and chloramination of drinking water. /Haloacetates/

Analytic Laboratory Methods

Method: EPA-OGWDW/TSC 552.3rev1.0; Procedure: liquid-liquid microextraction, derivitization, and gas chromatography with electron capture detection; Analyte: tribromoacetic acid; Matrix: drinking water; Detection Limit: 0.097 ug/L.

Storage Conditions

Interactions

Dates

Insights into unexpected photoisomerization from photooxidation of tribromoacetic acid in aqueous environment using ultrafast spectroscopy

Chi Shun Yeung, Ho-Yin Tse, Chun Yin Lau, Jianyu Guan, Jinqing Huang, David Lee Phillips, Shao-Yuan LeuPMID: 34102359 DOI: 10.1016/j.jhazmat.2021.126214

Abstract

Haloacetic acids are carcinogenic disinfection by-products (DPBs) and their photo-decomposition pathways, especially for those containing bromine and iodine, are not fully understood. In this study, femtosecond transient absorption (fs-TA) spectroscopy experiments were introduced for the first time to investigate the photochemistry of tribromoacetic acid. The fs-TA experiments showed that a photoisomerization intermediate species HOOCCBr-Br (iso-TBAA) was formed within several picoseconds after the excitation of TBAA. The absorption wavelength of the iso-TBAA was supported by time-dependent density calculations. With the Second-order Møller-Plesset perturbation theory, the structures and thermodynamics of the OH-insertion reactions of iso-TBAA were elucidated when water molecules were involved in the reaction complex. The calculations also revealed that the isomer species were able to react with water with its reaction dynamics dramatically catalyzed by the hydrogen bonding network. The proposed water catalyzed OH-insertion/HBr elimination mechanism predicted three major photoproducts, namely, HBr, CO and CO

, which was consistent with the photolysis experiments with firstly reported CO formation rate and mass conversion yield as 0.096 min

and 0.75 ± 0.1 respectively. The spectroscopic technique, numerical tool and disclosed mechanisms provided insights on photodecomposition and subsequent reactions of polyhalo-DPBs contain heavy atom(s) (e.g., Br, I) with water, aliphatic alcohols or other nucleophiles.

Kinetics of trihalogenated acetic acid metabolism and isoform specificity in liver microsomes

Shakil A Saghir, Burhan I Ghanayem, Irvin R SchultzPMID: 21933969 DOI: 10.1177/1091581811414213

Abstract

This study determined the metabolism of 3 drinking water disinfection by-products (halogenated acetic acids [HAAs]), bromodichloroacetic acid (BDCAA), chlorodibromoacetic acid (CDBAA), and tribromoacetic acid (TBAA), using rat, mouse, human liver microsomes, and recombinant P450. Metabolism proceeded by reductive debromination forming a di-HAA; the highest under nitrogen >>2% oxygen > atmospheric headspaces. V (max) for the loss of tri-HAA was 4 to 5 times higher under nitrogen than atmospheric headspace. Intrinsic metabolic clearance was TBAA>CDBAA>>BDCAA. At the high substrate concentrations, tri-HAA consumption rate was 2 to 3 times higher than the formation of di-HAA. Liberation of Br(-) from TBAA corresponded to the expected amount produced after DBAA formation, indicating retention of Br(-) by additional metabolite/metabolites. Subsequent experiments with CDBAA detected negligible formation of chlorodibromomethane (CDBM) and failed to account for the missing tri-HAA. Carbon monoxide and especially diphenyleneiodonium ([DPI] P450 reductase inhibitor) blocked CDBAA metabolism. Other chemical inhibitors were only partially able to block CDBAA metabolism. Most effective were inhibitors of CYP 2E1 and CYP 3A4. Immunoinhibition studies using human liver microsomes and anti-human CYP 2E1 antibodies were successful in reducing CDBAA metabolism. However, CDBAA metabolism in wild-type (WT) and CYP 2E1 knockout (KO) mouse liver microsomes was similar, suggesting significant interspecies differences in CYP isoform in tri-HAA metabolism. Additional assessment of CYP isoform involvement was complicated by the finding that recombinantly expressed rat and human P450 reductase was able to metabolize CDBAA, which may be a contributing factor in interspecies differences in tri-HAA metabolism.Raman spectroscopic studies and DFT calculations on tribromoacetic acid and tribromoacetic acid-d

Wolfram W Rudolph, Gert IrmerPMID: 22343076 DOI: 10.1016/j.saa.2012.01.036

Abstract

The Raman spectra of crystalline tribromoacetic acid (CBr(3)COOH), its deuterated analog (CBr(3)COOD) and a partially deuterated acid (CBr(3)COOD/H) have been measured using Raman spectroscopy. Density functional theory (DFT) calculations have been carried out in order to compare the measured spectra with the calculated ones and the bands have been assigned. The theoretical frequencies are close to the ones of the cyclic dimer in the crystal and this fact implies the "oriented gas" model for this compound. The three Raman active intermonomeric modes have been assigned. An extremely weak and broad (~500 cm(-1)) νOH band for (CBr(3)COOH)(2) centred at ~3000 cm(-1) could be detected. In addition, this band shows relatively sharp submaxima, irregularly spaced, assigned to overtones/summation bands of the COOH group. For the deuterated analog, (CBr(3)COOD)(2) the OD stretching band is centred at ~2230cm(-1) and shows sharp submaxima as well. In the solid state the tribromoacetic acid consists of dimers while in aqueous solutions the tribromoacetic acid is in monomeric form.Degradation of haloacetic acids with the Fenton-like and analysis by GC-MS: use of bioassays for monitoring of genotoxic, mutagenic and cytotoxic effects

Amanda Oliveira Mourão, Diego Francis Silva, Mariandry Rodriguez, Thamyris Souza Torres, Elton Santos Franco, Valter Lúcio Pádua, Márcia Cristina da Silva Faria, Luiz Fernando Oliveira Maia, Jairo Lisboa RodriguesPMID: 31346830 DOI: 10.1007/s10661-019-7642-6

Abstract

In this study, a method was developed to evaluate the degradation of haloacetic acids (HAAs) in water by a heterogenous Fenton-like process catalyzed by cobalt-doped magnetite nanoparticles (FeCo

O

), extraction of the contaminants by liquid-liquid extraction (LLE), and analysis by gas chromatography-mass spectrometry (GC-MS). The developed method was efficient in the degradation of HAAs, with the following degradation values: 63%, 62%, 30%, 39%, 37%, 50%, 84%, 41%, and 79% for monochloroacetic acid, monobromoacetic acid, dichloroacetic acid, trichloroacetic acid, bromochloroacetic acid, dibromoacetic acid, bromodichloroacetic acid, dibromochloroacetic acid, and tribromoacetic acid compounds, respectively. Through the application of the Allium cepa test, the cytotoxicity, genotoxicity, and mutagenicity of HAAs were evaluated. The results confirm its genotoxic and mutagenic effects on Allium cepa meristematic cells. Through this study, it was possible to verify the effectiveness of the developed method and its potential as a proposal for environmental remediation.

Vibrational spectroscopic studies and DFT calculations on tribromoacetate and tribromoacetic acid in aqueous solution

Wolfram W Rudolph, Gert IrmerPMID: 21646041 DOI: 10.1016/j.saa.2011.05.004

Abstract

Aqueous solutions of sodium tribromoacetate (NaCBr3CO2) and its corresponding acid (CBr3COOH) have been studied using Raman and infrared spectroscopy. The spectra of the species in solution were assigned according to symmetry Cs. Characteristic bands of CBr3CO2-(aq) and the tribromoacetic acid, CBr3COOH(aq), are discussed. For the hydrated anion, the CO2 group, the symmetric CO2 stretching mode at 1332 cm(-1) and the asymmetric stretching mode at 1651 cm(-1) are characteristic while the CO mode at 1730 cm(-1) is characteristic for the spectra of the acid. The stretching mode, νC-C at 912cm(-1) for CBr3CO2-(aq) is 10 cm(-1) lower in the anion compared with that of the acid. These characteristic modes are compared to those in acetate, CH3CO2-(aq). Coupling of the modes are fairly extensive and therefore DFT calculations have been carried out in order to compare the measured spectra with the calculated ones. The geometrical parameters such as bond length and bond angles of the tribromoacetate, and tribromoacetic acid have been obtained and may be compared with the ones published for other acetates and their conjugated acids. CBr3COOH(aq) is a moderately strong acid and the pKa value derived from quantitative Raman measurements is equal to -0.23 at 23°C. The deuterated acid CBr3COOD in heavy water has been measured as well and the assignments were given.Assessment of individual and mixed toxicity of bromoform, tribromoacetic-acid and 2,4,6 tribromophenol, on the embryo-larval development of Paracentrotus lividus sea urchin

Karine Lebaron, Lilia Mechiri, Simone Richard, Annabelle Austruy, Jean-Luc Boudenne, Stéphane CoupéPMID: 31104232 DOI: 10.1007/s11356-019-05279-8

Abstract

Water chlorination is the most widely used technique to avoid microbial contamination and biofouling. Adding chlorine to bromide-rich waters leads to the rapid oxidation of bromide ions and leads to the formation of brominated disinfection by-products (bromo-DBPs) that exert adverse effects on various biological models. Bromo-DBPs are regularly encountered within industrialized embayments, potentially impacting marine organisms. Of these, bromoform, tribromoacetic acid and tribromophenol are among the most prevalent. In the present study, we tested the potential toxicity and genotoxicity of these disinfection by-products, using sea urchin, Paracentrotus lividus, embryos. We highlighted that tribromophenol showed higher toxicity compared to bromoform and tribromoacetic acid. Furthermore, a synergistic effect was detected when tested in combination. Pluteus cells exposed for 1 h to mixtures of DBPs at several concentrations demonstrated significant DNA damage. Finally, when compared to a non-exposed population, sea urchins living in a bromo-DPB-polluted area produced more resistant progenies, as if they were locally adapted. This hypothesis remains to be tested in order to better understand the obvious impact of complex bromo-DBPs environments on marine wildlife.Mammalian cell cytotoxicity and genotoxicity of the haloacetic acids, a major class of drinking water disinfection by-products

Michael J Plewa, Jane Ellen Simmons, Susan D Richardson, Elizabeth D WagnerPMID: 20839218 DOI: 10.1002/em.20585

Abstract

The haloacetic acids (HAAs) are disinfection by-products (DBPs) that are formed during the disinfection of drinking water, wastewaters and recreational pool waters. Currently, five HAAs [bromoacetic acid (BAA), dibromoacetic acid (DBAA), chloroacetic acid (CAA), dichloroacetic acid (DCAA), and trichloroacetic acid (TCAA); designated as HAA5] are regulated by the U.S. EPA, at a maximum contaminant level of 60 μg/L for the sum of BAA, DBAA, CAA, DCAA, and TCAA. We present a comparative systematic analysis of chronic cytotoxicity and acute genomic DNA damaging capacity of 12 individual HAAs in mammalian cells. In addition to the HAA5, we analyzed iodoacetic acid (IAA), diiodoacetic acid (DiAA), bromoiodoacetic acid (BIAA), tribromoacetic acid (TBAA), chlorodibromoacetic acid (CDBAA), bromodichloroacetic acid (BDCAA), and bromochloroacetic acid (BCAA). Their rank order of chronic cytotoxicity in Chinese hamster ovary cells was IAA > BAA > TBAA > CDBAA > DIAA > DBAA > BDCAA > BCAA > CAA > BIAA > TCAA > DCAA. The rank order for genotoxicity was IAA > BAA > CAA > DBAA > DIAA > TBAA > BCAA > BIAA > CDBAA. DCAA, TCAA, and BDCAA were not genotoxic. The trend for both cytotoxicity and genotoxicity is iodinated HAAs > brominated HAAs > chlorinated HAAs. The use of alternative disinfectants other than chlorine generates new DBPs and alters their distribution. Systematic, comparative, in vitro toxicological data provides the water supply community with information to consider when employing alternatives to chlorine disinfection. In addition, these data aid in prioritizing DBPs and their related compounds for future in vivo toxicological studies and risk assessment.Simultaneous liquid-liquid microextraction/methylation for the determination of haloacetic acids in drinking waters by headspace gas chromatography

M J Cardador, A Serrano, M GallegoPMID: 18823895 DOI: 10.1016/j.chroma.2008.09.033

Abstract

A novel analytical method that combines simultaneous liquid-liquid microextraction/methylation and headspace gas chromatography-mass spectrometry for the determination of nine haloacetic acids (HAAs) in water was reported. A mechanistic model on the basis of mass transfer with chemical reaction in which methylation of HAAs was accomplished in n-pentane-water (150 microl-10 ml) two-phase system with a tetrabutylammonium salt as phase transfer catalyst was proposed. Derivatisation with dimethylsulphate was completed in 3 min by shaking at room temperature. The methyl ester derivatives and the organic phase were completely volatilised by static headspace technique, being the gaseous phase analysed. Parameters related to the extraction/methylation and headspace generation of HAAs were studied and the results were compared with methyl haloacetate standards to establish the yield of each step. The thermal instability of HAAs, by degradation to their respective halogenated hydrocarbon by decarboxylation, and the possible hydrolysation of the methyl esters were rigorously controlled in the whole process to obtain a reliable and robust method. The proposed method yielded detection limits very low which ranges from 0.02 to 0.4 microg l(-1) and a relative standard deviation of ca. 7.5%. Finally, the method was validated with the US Environmental Protection Agency (EPA) method 552.2 for the analysis of HAAs in drinking and swimming pool water samples containing concentrations of HAAs that must be higher than 10 microg l(-1) due to the fact that this method is less sensitive than the proposed one.Simultaneous degradation of disinfection byproducts and earthy-musty odorants by the UV/H2O2 advanced oxidation process

Chang Hyun Jo, Andrea M Dietrich, James M TankoPMID: 21392812 DOI: 10.1016/j.watres.2011.02.006

Abstract

Advanced treatment technologies that control multiple contaminants are beneficial to drinking water treatment. This research applied UV/H(2)O(2) for the simultaneous degradation of geosmin, 2-methylisoborneol, four trihalomethanes and six haloacetic acids. Experiments were conducted in de-ionized water at 24 ± 1.0 °C with ng/L amounts of odorants and μg/L amounts of disinfection byproducts. UV was applied with and without 6 mg/L H(2)O(2.) The results demonstrated that brominated trihalomethanes and brominated haloacetic acids were degraded to a greater extent than geosmin and 2-methylisoborneol. Tribromomethane and dibromochloromethane were degraded by 99% and 80% respectively at the UV dose of 1200 mJ/cm(2) with 6 mg/L H(2)O(2), whereas 90% of the geosmin and 60% of the 2-methylisoborneol were removed. Tribromoacetic acid and dibromoacetic acid were degraded by 99% and 80% respectively under the same conditions. Concentrations of trichloromethane and chlorinated haloacetic acids were not substantially reduced under these conditions and were not effectively removed at doses designed to remove geosmin and 2-methylisoborneol. Brominated compounds were degraded primarily by direct photolysis and cleavage of the C-Br bond with pseudo first order rate constants ranging from 10(-3) to 10(-2) s(-1). Geosmin and 2-methylisoborneol were primarily degraded by reaction with hydroxyl radical with direct photolysis as a minor factor. Perchlorinated disinfection byproducts were degraded by reaction with hydroxyl radicals. These results indicate that the UV/H(2)O(2) can be applied to effectively control both odorants and brominated disinfection byproducts.[Determination of trihalomethanes and haloacetic acids in the sample holding time, and their stability in the extract]

Xin Chen, Xiao Wei, Ying Zhou, Weiwei Zheng, Yuehuo Chen, Dong Zhang, Yuxin Wu, Songhui Jiang, Weidong QuPMID: 20459033 DOI:

Abstract

The purpose of this study is to investigate the changes of concentration of trihalomethanes (THMs: chloroform, bromodichloromethane, chlorodibromomethane, bromoform) and haloacetic acids (HAAs: monochloroacetic acid, monobromoacetic acid, dichloroacetic acid, dibromoacetic acid, trichloroacetic acid, bromochloroacetic acid) in water samples with holding time and their stability in extract.Two water samples from pipe network were collected and added 10 microg/L of THMs mixed standards and 10 microg/L of HAAs mixed standards respectively. The concentrations of THMs and HAAs were measured by U.S. EPA methods 551.1 and 552.3 on the day after sampling, 3 days, 7 days and 14 days, and compared the changes with holding time. The extract with THMs or HAAs mixed standards in the preserving of the day, 7 days, 14 days, 21 days and 30 days were measured by the concentration of THMs and HAAs, compared the changes of targets concentration with holding time.

Impact of sample holding time is an important factor in the concentration of the targets which significantly decreased with the extension of the time. The concentration of targets in extract except drichloroactic acid, keep stable in the periods of measurement.

Sample holding times have a greater impact on the determination of THMs and HAAs, therefore, we suggest that samples be measured or finished pretreatment on the day when sample was collected. In addition to drichloroacetic acid, the concentration of other targets in the extract can be stable for more than 30 days.